1-Aminopyrrolidine-2-carboxylic acid
1-Aminopyrrolidine-2-carboxylic acid
D-1-Amino-2-pyrrolidinecarboxylic acid, also known as 1-amino-D-proline or trans-4-aminoproline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. D-1-Amino-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-1-amino-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
15265-22-2
VCID:
VC21047721
InChI:
InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)
SMILES:
C1CC(N(C1)N)C(=O)O
Molecular Formula:
C5H10N2O2
Molecular Weight:
130.15 g/mol
1-Aminopyrrolidine-2-carboxylic acid
CAS No.: 15265-22-2
Cat. No.: VC21047721
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-1-Amino-2-pyrrolidinecarboxylic acid, also known as 1-amino-D-proline or trans-4-aminoproline, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. D-1-Amino-2-pyrrolidinecarboxylic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, D-1-amino-2-pyrrolidinecarboxylic acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 15265-22-2 |
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | 1-aminopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9) |
| Standard InChI Key | OUCUOMVLTQBZCY-BYPYZUCNSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)N)C(=O)O |
| SMILES | C1CC(N(C1)N)C(=O)O |
| Canonical SMILES | C1CC(N(C1)N)C(=O)O |
| Melting Point | 155°C |
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